(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Description
(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-fluorophenyl moiety
Properties
IUPAC Name |
(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-9-2-5-11(6-3-9)19(17,18)14-10-4-1-8(7-10)12(15)16/h2-3,5-6,8,10,14H,1,4,7H2,(H,15,16)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJXENXYJIGFE-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and 4-fluorobenzenesulfonyl chloride.
Formation of the Sulfonylamino Group: The 4-fluorobenzenesulfonyl chloride reacts with an amine derivative of cyclopentane under basic conditions to form the sulfonylamino group.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde derivative of cyclopentane.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,3S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific structural features. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may impart desirable characteristics to polymers or other industrial products.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[(4-chlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1R,3S)-3-[(4-methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
